Cas no 98018-66-7 (N-benzyl-2-chloroaniline)

N-benzyl-2-chloroaniline structure
N-benzyl-2-chloroaniline structure
Product Name:N-benzyl-2-chloroaniline
Número CAS:98018-66-7
MF:C13H12ClN
Megavatios:217.694082260132
CID:750782
PubChem ID:10242481
Update Time:2025-05-21

N-benzyl-2-chloroaniline Propiedades químicas y físicas

Nombre e identificación

    • Benzenemethanamine, N-(2-chlorophenyl)-
    • N-BENZYL-N-(2-CHLOROPHENYL)AMINE
    • Benzylamine, N-(o-chlorophenyl)- (6CI, 7CI)
    • N-(2-Chlorophenyl)benzenemethanamine (ACI)
    • 2-Chloro-N-benzylaniline
    • N-Benzyl-2-chloroaniline
    • N-benzyl-2-chloroaniline
    • Renchi: 1S/C13H12ClN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2
    • Clave inchi: RJIRIFJATWTRKR-UHFFFAOYSA-N
    • Sonrisas: ClC1C(NCC2C=CC=CC=2)=CC=CC=1

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 3

N-benzyl-2-chloroaniline Información de Seguridad

  • Señalización de mercancías peligrosas: Xi
  • Nivel de peligro:IRRITANT

N-benzyl-2-chloroaniline PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-145188-0.05g
N-benzyl-2-chloroaniline
98018-66-7 95%
0.05g
$69.0 2023-04-20
Enamine
EN300-145188-0.1g
N-benzyl-2-chloroaniline
98018-66-7 95%
0.1g
$105.0 2023-04-20
Enamine
EN300-145188-0.25g
N-benzyl-2-chloroaniline
98018-66-7 95%
0.25g
$149.0 2023-04-20
Enamine
EN300-145188-0.5g
N-benzyl-2-chloroaniline
98018-66-7 95%
0.5g
$284.0 2023-04-20
Enamine
EN300-145188-1.0g
N-benzyl-2-chloroaniline
98018-66-7 95%
1g
$385.0 2023-04-20
Enamine
EN300-145188-2.5g
N-benzyl-2-chloroaniline
98018-66-7 95%
2.5g
$754.0 2023-04-20
Enamine
EN300-145188-5.0g
N-benzyl-2-chloroaniline
98018-66-7 95%
5g
$1115.0 2023-04-20
Enamine
EN300-145188-10.0g
N-benzyl-2-chloroaniline
98018-66-7 95%
10g
$1654.0 2023-04-20
Enamine
EN300-145188-50mg
N-benzyl-2-chloroaniline
98018-66-7 95.0%
50mg
$69.0 2023-09-29
Enamine
EN300-145188-100mg
N-benzyl-2-chloroaniline
98018-66-7 95.0%
100mg
$105.0 2023-09-29

N-benzyl-2-chloroaniline Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol ;  1 MPa, 150 °C
Referencia
Cobalt nanoparticles supported on N-doped mesoporous carbon as highly efficient catalyst for synthesis of aromatic amines
Cui, Xueliang; Liang, Kun; Tian, Meng; Zhu, Yangyang; Ma, Jiantai; et al, Journal of Colloid and Interface Science (2017, 2017, , 231-240

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene][N-(5-methyl-2-pyridinyl-κN)-P,P-diphenylphospho… Solvents: Diglyme ;  24 h, 70 °C
Referencia
New Iridium Catalysts for the Efficient Alkylation of Anilines by Alcohols under Mild Conditions
Michlik, Stefan; Kempe, Rhett, Chemistry - A European Journal (2010, 2010, 16(44), 13193-13198

Métodos de producción 3

Condiciones de reacción
1.1 Catalysts: Oxygen ,  Cesium hydroxide, monohydrate Solvents: Mesitylene ;  24 h, 140 °C
Referencia
Insight into O2-Promoted Base-Catalyzed N-Alkylation of Amines with Alcohols
Wang, Chao; Chen, Changpeng; Han, Jian; Zhang, Jingyu; Yao, Yingming; et al, European Journal of Organic Chemistry (2015, 2015, 2015(13), 2972-2977

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: Silver ,  Iron chloride (FeCl3) Solvents: o-Xylene ;  18 h, reflux
Referencia
γ-Alumina-Supported Silver Cluster for N-Benzylation of Anilines with Alcohols
Shimizu, Kenichi; Nishimura, Masanari; Satsuma, Atsushi, ChemCatChem (2009, 2009, 1(4), 497-503

Métodos de producción 5

Condiciones de reacción
1.1 Catalysts: Magnetite (Fe3O4) (silica coated) ,  Silver triflate ,  Silica ,  Chloro[diphenyl[2-(triethoxysilyl)ethyl]phosphine-κP]gold (supported on silica-coated Fe3O4) Solvents: Dichloromethane ;  10 min, rt
1.2 Reagents: Hantzsch ester ;  3 h, rt
Referencia
Magnetic nanoparticle-supported phosphine gold(I) complex: a highly efficient and recyclable catalyst for the direct reductive amination of aldehydes and ketones
Yang, Weisen; Wei, Li; Yi, Feiyan; Cai, Mingzhong, Catalysis Science & Technology (2016, 2016, 6(12), 4554-4564

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Oxygen ,  Cesium hydroxide Catalysts: Manganese oxide (MnO2) ;  24 h, 135 °C
1.2 Solvents: Ethyl acetate
Referencia
Manganese Dioxide Catalyzed N-Alkylation of Sulfonamides and Amines with Alcohols under Air
Yu, Xiaochun; Liu, Chuanzhi; Jiang, Lan; Xu, Qing, Organic Letters (2011, 2011, 13(23), 6184-6187

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: Silver triflate ,  Chloro(triphenylphosphine)gold Solvents: Dichloromethane ;  10 min, rt
1.2 Reagents: Hantzsch ester ;  3 h, rt
Referencia
Direct reductive amination of aromatic aldehydes catalyzed by gold(I) complex under transfer hydrogenation conditions
Zhang, Ming; Yang, Hong-Wei; Zhang, Yan; Zhu, Cheng-Jian; Li, Wei; et al, Chemical Communications (Cambridge, 2011, 47(23), 6605-6607

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Pyridine ,  Potassium tert-butoxide Solvents: Toluene ;  12 h, 135 °C
Referencia
Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions
Pothikumar, Rajagopal; Bhat, Venugopal T.; Namitharan, Kayambu, Chemical Communications (Cambridge, 2020, 56(88), 13607-13610

Métodos de producción 9

Condiciones de reacción
1.1 30 min, rt
1.2 Reagents: Pinacolborane ;  12 h, rt
Referencia
Catalyst- and solvent-free efficient access to N-alkylated amines via reductive amination using HBpin
Pandey, Vipin K.; Bauri, Somnath; Rit, Arnab, Organic & Biomolecular Chemistry (2020, 2020, 18(20), 3853-3857

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: Iron chloride (FeCl) ,  2-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-pyridinyl]-1H-benzimidazole Solvents: Toluene ;  36 h, 110 °C
Referencia
Iron-catalyzed N-alkylation of aromatic amines via borrowing hydrogen strategy
Chen, Hui; Wang, Qingfu; Liu, Tingting ; Chen, Haitao; Zhou, Duo; et al, Journal of Coordination Chemistry (2021, 2021, , 4-6

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium borohydride Catalysts: Samarium, tris[tetrahydroborato(1-)-H,H′]-, (OC-6-11)-, compd. with tetrahydrofu… Solvents: Tetrahydrofuran ;  3 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
Samarium borohydride as effective reagent for synthesis of various imines and secondary amines
Bhattacharjee, Jayeeta; Sohal, Navkiran; Harinath, Aadimulam; Panda, Tarun K., Journal of Modern Chemistry & Chemical Technology (2018, 2018, 9(1), 21-50

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Ethanol ;  8 h, 3 MPa, 80 °C
Referencia
Selective and recyclable rhodium nanocatalysts for the reductive N-alkylation of nitrobenzenes and amines with aldehydes
Huang, Lei; Wang, Zhi; Geng, Longfei; Chen, Rizhi; Xing, Weihong; et al, RSC Advances (2015, 2015, 5(70), 56936-56941

Métodos de producción 13

Condiciones de reacción
1.1 Solvents: Acetic acid ;  30 min, rt; rt → 0 °C
1.2 Reagents: Sodium borohydride ;  5 min, 0 °C
1.3 Solvents: Water
Referencia
para-Selective C-H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis
Naksomboon, Kananat; Poater, Jordi; Bickelhaupt, F. Matthias ; Fernandez-Ibanez, M. Angeles, Journal of the American Chemical Society (2019, 2019, 141(16), 6719-6725

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: 1658434-87-7 Solvents: Diglyme ;  24 h, 70 °C; 70 °C → rt
1.2 Reagents: Water
Referencia
New Iridium Catalysts for the Selective Alkylation of Amines by Alcohols under Mild Conditions and for the Synthesis of Quinolines by Acceptor-less Dehydrogenative Condensation
Ruch, Susanne; Irrgang, Torsten; Kempe, Rhett, Chemistry - A European Journal (2014, 2014, 20(41), 13279-13285

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Copper oxide (Cu2O) ,  Tetrabutylammonium bromide ,  Silica Solvents: Water ;  1.5 h, 100 °C
Referencia
SiO2-Cu2O: An efficient and recyclable heterogeneous catalyst for N-benzylation of primary and secondary amines
Gupta, Manjulla; Paul, Satya; Gupta, Rajive, Cuihua Xuebao (2014, 2014, 35(3), 444-450

Métodos de producción 16

Condiciones de reacción
1.1 Catalysts: Alumina (complexes with Pt-Sn) ,  Platinum, compd. with tin (1:3) (γ-alumina-supported) ;  32 h, 145 °C
Referencia
Scalable synthesis of secondary and tertiary amines by heterogeneous Pt-Sn/γ-Al2O3 catalyzed N-alkylation of amines with alcohols
Wu, Kaikai; He, Wei; Sun, Chenglin; Yu, Zhengkun, Tetrahedron (2016, 2016, 72(51), 8516-8521

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: Zinc nitrate Solvents: Toluene ;  36 h, 140 °C
Referencia
Zinc-Catalyzed N-Alkylation of Aromatic Amines with Alcohols: A Ligand-Free Approach
Sankar, Velayudham; Kathiresan, Murugavel; Sivakumar, Bitragunta; Mannathan, Subramaniyan, Advanced Synthesis & Catalysis (2020, 2020, 362(20), 4409-4414

Métodos de producción 18

Condiciones de reacción
1.1 Catalysts: Alumina ,  Platinum alloy, nonbase, Pt,Sn Solvents: o-Xylene ;  24 h, 145 °C
Referencia
Pt-Sn/γ-Al2O3-Catalyzed Highly Efficient Direct Synthesis of Secondary and Tertiary Amines and Imines
He, Wei; Wang, Liandi; Sun, Chenglin; Wu, Kaikai; He, Songbo; et al, Chemistry - A European Journal (2011, 2011, 17(47), 13308-13317

Métodos de producción 19

Condiciones de reacción
1.1 Catalysts: Ruthenium dioxide (nickel complex supported on SBA-15) Solvents: Toluene ;  24 h, 120 °C
Referencia
Highly Selective Synergistic N-Alkylation of Amines with ROH Catalyzed by Nickel-Ruthenium
Wang, Lan; Jv, Xinchun; Wang, Ruke; Ma, Linzheng; Liu, Jing; et al, ACS Sustainable Chemistry & Engineering (2022, 2022, 10(26), 8342-8349

Métodos de producción 20

Condiciones de reacción
1.1 Catalysts: Indium zinc sulfide (In2ZnS4) (nanocomposite with carbon quantum dots) ;  18 h
Referencia
Replacement of Pd nanoparticles: Hydrogenation promoted by frustrated Lewis acid-base pairs in carbon quantum dots
Wang, Bingqing; Liu, Guangsheng; Deng, Xiaoyu; Deng, Zirong; Lin, Wei; et al, Journal of Catalysis (2020, 2020, , 304-310

Métodos de producción 21

Condiciones de reacción
1.1 Reagents: Ammonia borane Catalysts: Palladium, compd. with platinum (Fe3O4 supported) Solvents: Methanol ;  rt
1.2 Reagents: Acetic acid Solvents: Methanol ;  6 s, 40 psi, rt
Referencia
Simple reversible fixation of a magnetic catalyst in a continuous flow system: ultrafast reduction of nitroarenes and subsequent reductive amination using ammonia borane
Kim, Hong Won; Byun, Sangmoon; Kim, Seong Min; Kim, Ha Joon; Lei, Cao; et al, Catalysis Science & Technology (2020, 2020, 10(4), 944-949

Métodos de producción 22

Condiciones de reacción
1.1 Catalysts: Potassium hydroxide ,  Carbon nitride (C3N4) Solvents: Toluene ;  18 h, 130 °C
Referencia
Pyridinic-nitrogen on ordered mesoporous carbon: A versatile NAD(P)H mimic for borrowing-hydrogen reactions
Mohan, Talla V. R. ; Nallagangula, Madhu; Kala, Krishnan ; Hernandez-Tamargo, Carlos E.; De Leeuw, Nora H.; et al, Journal of Catalysis (2023, 2023, , 80-98

Métodos de producción 23

Condiciones de reacción
1.1 Reagents: Tetramethyldisilazane Catalysts: Indium triiodide Solvents: Toluene ;  1 h, 100 °C
1.2 Reagents: Water
Referencia
Indium-catalyzed reduction of secondary amides with a hydrosiloxane leading to secondary amines
Sakai, Norio; Takeoka, Masashi; Kumaki, Takayuki; Asano, Hirotaka; Konakahara, Takeo; et al, Tetrahedron Letters (2015, 2015, 56(46), 6448-6451

Métodos de producción 24

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Carbon Solvents: Toluene ;  24 h, 130 °C
Referencia
Carbon-catalysed reductive hydrogen atom transfer reactions
Yang, Huimin; Cui, Xinjiang; Dai, Xingchao; Deng, Youquan; Shi, Feng, Nature Communications (2015, 2015, , 1-6478

Métodos de producción 25

Condiciones de reacción
1.1 Catalysts: Gold ,  Titania Solvents: Toluene ;  33 h, 120 °C
Referencia
Direct One-Pot Reductive N-Alkylation of Nitroarenes by using Alcohols with Supported Gold Catalysts
Tang, Chun-Hong; He, Lin; Liu, Yong-Mei; Cao, Yong; He, He-Yong; et al, Chemistry - A European Journal (2011, 2011, 17(26), 7172-7177

Métodos de producción 26

Condiciones de reacción
1.1 Catalysts: Tetrabutylammonium fluoride ,  Zinc ,  Potassium fluoride ,  [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver Solvents: Water ;  48 h, 90 °C
Referencia
Selective C-C bonds formation, N-alkylation and benzo[d]imidazoles synthesis by a recyclable zinc composite
Zhu, Guanxin; Duan, Zheng-Chao; Zhu, Haiyan; Ye, Dongdong; Wang, Dawei, Chinese Chemical Letters (2022, 2022, 33(1), 266-270

Métodos de producción 27

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Copper Solvents: Toluene ;  24 h, 180 °C
Referencia
Alcohol Amination Catalyzed by Copper Powder as a Self-Supported Catalyst
Wu, Yajuan; Huang, Yongji; Dai, Xingchao; Shi, Feng, ChemSusChem (2019, 2019, 12(13), 3185-3191

Métodos de producción 28

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: Bis(triphenylphosphine)nickel dichloride Solvents: Toluene ;  24 h, 130 °C
Referencia
[(PPh3)2NiCl2]-Catalyzed C-N Bond Formation Reaction via Borrowing Hydrogen Strategy: Access to Diverse Secondary Amines and Quinolines
Donthireddy, S. N. R.; Pandey, Vipin K.; Rit, Arnab, Journal of Organic Chemistry (2021, 2021, 86(9), 6994-7001

N-benzyl-2-chloroaniline Raw materials

N-benzyl-2-chloroaniline Preparation Products

Proveedores recomendados
PRIBOLAB PTE.LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
PRIBOLAB PTE.LTD
Shandong Feiyang Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shandong Feiyang Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
TAIXING JOXIN BIO-TEC CO.,LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
TAIXING JOXIN BIO-TEC CO.,LTD.